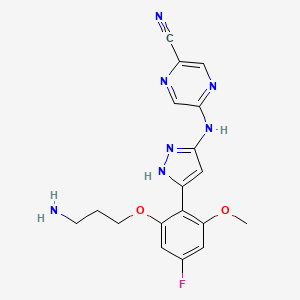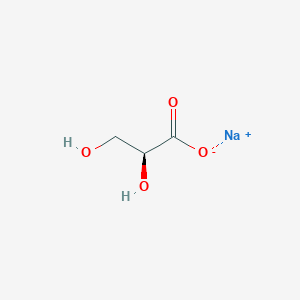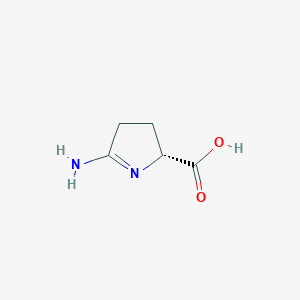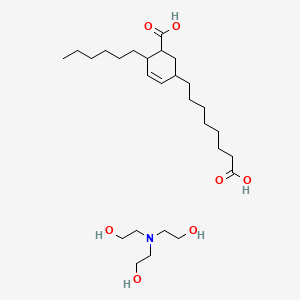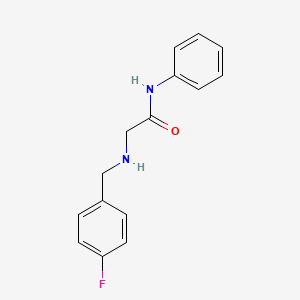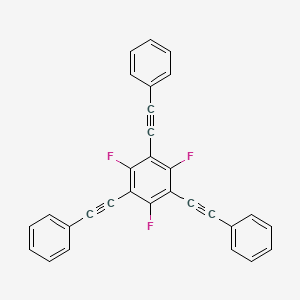
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H15F3 and a molecular weight of 432.44 g/mol . This compound is characterized by a benzene ring substituted with three trifluoromethyl groups and three phenylethynyl groups. It is known for its rigid structure and efficient π-delocalization, making it a valuable compound in various fields of chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be synthesized through selective Sonogashira-Hagihara coupling reactions. This method involves the coupling of 1,3,5-trifluorobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted trifluoromethyl derivatives
Applications De Recherche Scientifique
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions . The compound’s rigid structure and efficient π-delocalization facilitate its binding to specific molecular targets, leading to various biological and chemical effects . The pathways involved include the stabilization of excited states and the restriction of radiative decay rates through σ-hole and π-hole capture mechanisms .
Comparaison Avec Des Composés Similaires
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms instead of phenylethynyl groups, leading to different chemical behavior and applications.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene: Contains formyl groups, which enhance its reactivity and potential for forming covalent bonds.
The uniqueness of this compound lies in its combination of trifluoromethyl and phenylethynyl groups, providing a balance of rigidity, electronic properties, and reactivity that is valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
674289-04-4 |
|---|---|
Formule moléculaire |
C30H15F3 |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H |
Clé InChI |
NORDMBRIRRJRRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)C#CC3=CC=CC=C3)F)C#CC4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


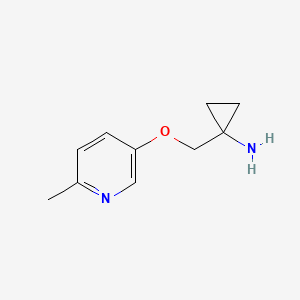

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)


![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
